molecular formula C9H10BrI B14014723 2-Bromo-4-iodo-1,3,5-trimethylbenzene

2-Bromo-4-iodo-1,3,5-trimethylbenzene

Cat. No.: B14014723
M. Wt: 324.98 g/mol
InChI Key: GXQGWCHUWIPVCZ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3,5-trimethylbenzene is a disubstituted mesitylene derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. The presence of both bromine and iodine atoms on the aromatic ring provides distinct reactivity profiles, allowing for sequential and selective cross-coupling reactions, such as Suzuki or Heck reactions , to construct complex molecular architectures. The methyl groups offer steric protection and influence electron density, while the symmetric 1,3,5-tri methylbenzene (mesitylene) core contributes to the compound's crystallinity. As a key building block, it is used in the development of pharmaceuticals, ligands for catalysis, and advanced organic materials. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrI

Molecular Weight

324.98 g/mol

IUPAC Name

2-bromo-4-iodo-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3

InChI Key

GXQGWCHUWIPVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)I)C

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-iodomesitylene structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-iodomesitylene: Synthesis, Properties, and Applications

Introduction

2-Bromo-4-iodomesitylene, systematically named 2-Bromo-4-iodo-1,3,5-trimethylbenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring two different halogen atoms—bromine and iodine—at specific positions on the mesitylene core, allows for selective and sequential functionalization. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. The strategic placement of the bromo and iodo substituents, coupled with the steric and electronic properties of the mesitylene scaffold, offers chemists a powerful tool for designing novel compounds with tailored properties. This guide provides a comprehensive overview of the structure, molecular weight, a plausible synthetic route, potential applications, and safety considerations for 2-Bromo-4-iodomesitylene.

Structure and Molecular Properties

The chemical structure of 2-Bromo-4-iodomesitylene consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, a bromine atom at position 2, and an iodine atom at position 4.

Table 1: Molecular Properties of 2-Bromo-4-iodomesitylene

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Bromo-4-iodomesitylene-
CAS Number 124312-44-3[1]
Molecular Formula C₉H₁₀BrI-
Molecular Weight 325.00 g/mol Calculated
Appearance Expected to be a solid or liquidInferred
Solubility Expected to be soluble in common organic solventsInferred
Structural Visualization

Caption: 2D Structure of 2-Bromo-4-iodomesitylene.

Synthesis of 2-Bromo-4-iodomesitylene

  • Bromination of Mesitylene: The first step is the electrophilic bromination of mesitylene to produce 2-bromomesitylene. The three methyl groups on the mesitylene ring are activating and ortho, para-directing. Due to steric hindrance from the two flanking methyl groups, substitution at the 2-position is favored.[3][4]

  • Iodination of 2-Bromomesitylene: The second step is the electrophilic iodination of 2-bromomesitylene. The bromo substituent is deactivating but ortho, para-directing, while the methyl groups remain activating. The directing effects of the substituents will guide the iodine to the 4-position.

Proposed Synthetic Workflow

G Mesitylene Mesitylene Bromomesitylene 2-Bromomesitylene Mesitylene->Bromomesitylene Br₂, FeBr₃ (Electrophilic Bromination) FinalProduct 2-Bromo-4-iodomesitylene Bromomesitylene->FinalProduct I₂, HIO₃, H₂SO₄ (Electrophilic Iodination)

Caption: Proposed synthetic route to 2-Bromo-4-iodomesitylene.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Bromomesitylene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add mesitylene (1,3,5-trimethylbenzene) and a catalytic amount of iron(III) bromide (FeBr₃). The reaction should be conducted in a well-ventilated fume hood.

  • Addition of Bromine: Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture through the dropping funnel with constant stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.

  • Extraction and Purification: Extract the organic layer with a suitable solvent like dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-bromomesitylene.[3][4][5]

Part 2: Synthesis of 2-Bromo-4-iodomesitylene

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromomesitylene in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.

  • Addition of Iodinating Agent: Add iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.

  • Reaction Conditions: Heat the reaction mixture with stirring to facilitate the iodination process. The reaction temperature and time will need to be optimized.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC until the 2-bromomesitylene is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into an ice-water mixture. The precipitated product can be collected by filtration. The crude product is then washed with a sodium thiosulfate solution to remove excess iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to obtain pure 2-Bromo-4-iodomesitylene.

Applications in Research and Drug Development

The unique structure of 2-Bromo-4-iodomesitylene, with two different halogens, makes it a highly valuable building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions.

Sequential Cross-Coupling Reactions

The C-I bond is more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) than the C-Br bond. This allows for selective functionalization at the 4-position via reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, while leaving the bromine at the 2-position intact for a subsequent, different cross-coupling reaction. This stepwise approach is a powerful strategy in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[6][7]

Role in Drug Discovery

The introduction of halogen atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6] 2-Bromo-4-iodomesitylene can serve as a scaffold to introduce diverse functionalities, enabling the exploration of a wider chemical space in the search for new therapeutic agents. The mesityl group itself can provide steric bulk, which can influence the conformation and binding of a molecule to its target.

Safety and Handling

As there is no specific safety data sheet (SDS) for 2-Bromo-4-iodomesitylene, its handling should be guided by the safety information for structurally similar compounds, such as 2,4-dibromomesitylene and other halogenated aromatic hydrocarbons.[8]

  • General Hazards: Halogenated aromatic compounds are often classified as skin and eye irritants.[9][10][11] They may also cause respiratory irritation.[9][10][11] It is prudent to assume that 2-Bromo-4-iodomesitylene possesses similar hazards.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Bromo-4-iodomesitylene is a promising, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard halogenation techniques, and its unique structure offers significant advantages for the construction of complex molecules through selective, sequential cross-coupling reactions. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel and intricate molecular designs. As with any chemical, proper safety precautions based on the handling of similar halogenated aromatic compounds should be strictly followed.

References

  • Exploring the Chemical Reactivity of Mesitylene (1,3,5-Trimethylbenzene). (2025, December 31). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Mesitylene. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • PubChem. (n.d.). Mesitylene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-1,3,5-trimethylbenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-iodo-1-methylbenzene (C7H6BrI). Retrieved from [Link]

  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • Liu, R., Wu, W. Y., Li, Y. H., Deng, S. P., & Zhu, H. J. (2008). 2-Bromo-5-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o280. Retrieved from [Link]

  • Google Patents. (n.d.). US3413372A - Process for the synthesis of mesitylene.
  • Grych, M., & Das, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Clark, J. (2023, January 15). Halogenation of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • PubMed. (2007, December 18). 2-Bromo-5-iodo-1,3-dimethyl-benzene. Retrieved from [Link]

  • Hari, D. P., & König, B. (2014). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. Organic Letters, 16(15), 4004–4007. Retrieved from [Link]

  • University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]

  • MDPI. (2021, December 31). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Retrieved from [Link]

Sources

Technical Guide: Reactivity Divergence of C-Br vs. C-I Bonds in Mesitylene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic and practical differences between C-Br and C-I bonds within the mesitylene (1,3,5-trimethylbenzene) scaffold. It focuses on how these differences enable chemoselective functionalization in drug discovery and advanced materials synthesis.

Executive Summary

In the design of complex pharmaceutical intermediates, the mesitylene core presents a unique challenge due to severe steric hindrance from the ortho-methyl groups. When a mesitylene scaffold contains both bromo- and iodo-substituents (e.g., 2-bromo-4-iodomesitylene), the reactivity difference between the C-Br and C-I bonds is not merely quantitative—it is the basis for orthogonal functionalization .

This guide provides the physicochemical grounding and experimental protocols to selectively engage the C-I bond while preserving the C-Br bond for subsequent steps. This selectivity is driven by the Bond Dissociation Energy (BDE) gap and the Bond Length differential, which effectively lowers the activation barrier for Oxidative Addition (OA) and Lithium-Halogen Exchange (Li-X) at the iodine site.

Fundamental Physical Organic Chemistry

The reactivity divergence stems from intrinsic bond properties.[1] In the electron-rich mesitylene system, the three methyl groups donate electron density into the ring (inductive effect,


), making the ring less electrophilic. However, the primary differentiator is the halogen itself.
Comparative Bond Metrics

The following table summarizes the key physical differences. Note that while specific BDEs for mesityl halides are rare in literature, they track closely with phenyl values, adjusted for the electron-donating methyl groups.

PropertyC(sp²)–Br BondC(sp²)–I BondImpact on Reactivity
Bond Dissociation Energy (BDE) ~81–84 kcal/mol~65–70 kcal/molPrimary Driver: C–I breaks much faster in radical/metal insertion processes.
Bond Length ~1.89 Å~2.10 ÅSteric Relief: The longer C–I bond pushes the reactive center away from the blocking ortho-methyl groups.
Polarizability Moderate (Harder)High (Softer)Iodine is more susceptible to distortion by approaching nucleophiles or metal centers (Pd⁰, Li⁺).
Leaving Group Ability GoodExcellentIodide dissociation from "ate" complexes is significantly faster.

Key Insight: The C–I bond is approximately 15 kcal/mol weaker than the C–Br bond. In the context of the Arrhenius equation (


), this energy difference results in a reaction rate for C–I cleavage that is orders of magnitude faster than C–Br under identical conditions.

Chemoselectivity in Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed coupling, the Oxidative Addition (OA) step is rate-determining (RDS) for aryl chlorides and bromides. For aryl iodides, OA is rapid. In sterically hindered mesitylenes, this difference is amplified.

The Mesitylene Steric Factor

The two ortho-methyl groups in mesitylene create a "picket fence" that hinders the approach of the bulky Pd(0)Lₙ catalyst.

  • C–Br: The shorter bond keeps the bromine atom deep within the steric radius of the methyl groups. The Pd catalyst struggles to achieve the necessary geometry for the concerted 3-centered transition state.

  • C–I: The longer bond extends the iodine atom past the methyl "fence," making it kinetically accessible. Combined with the weaker BDE, OA occurs almost exclusively at the iodine.

Visualization: The Chemoselective Catalytic Cycle

The following diagram illustrates the kinetic selection of the C-I bond over the C-Br bond.

SuzukiSelectivity Start Substrate: 2-Bromo-4-iodo-mesitylene TS_I TS-Iodine (Low Barrier, Fast) Start->TS_I Preferred Path (Weaker Bond + Less Sterics) TS_Br TS-Bromine (High Barrier, Slow) Start->TS_Br Blocked Path (Stronger Bond + High Sterics) Pd0 Pd(0)L2 (Active Catalyst) Pd0->TS_I Pd0->TS_Br Int_I Oxidative Addition Complex Ar-Pd(II)-I TS_I->Int_I Int_Br Oxidative Addition Complex Ar-Pd(II)-Br TS_Br->Int_Br Product Product: 4-Substituted-2-bromo-mesitylene Int_I->Product Transmetallation & Reductive Elimination

Caption: Kinetic bifurcation in the oxidative addition step. The green path represents the favored reaction at the C-I bond due to lower activation energy.

Metal-Halogen Exchange (Lithium-Halogen Exchange)[2]

While Pd-coupling relies on bond strength and sterics, Lithium-Halogen exchange is driven by the stability of the intermediate "ate" complex and the equilibrium of the resulting aryl-lithium species.

Mechanism: Iodine vs. Bromine

The exchange reaction (


) is an equilibrium process.
  • Rate: Exchange at Iodine is faster than Bromine (I > Br).[2] At -78°C, C-I exchange is complete within minutes, while C-Br is significantly slower.

  • Equilibrium: The equilibrium lies to the side of the more stable carbanion (the aryl lithium). Since both Br and I precursors yield the same mesityl-lithium core, the kinetic rate is the deciding factor for selectivity.

Protocol Design for Selectivity

To selectively lithiate the iodine in the presence of bromine:

  • Temperature: Must be kept at -78°C . Higher temperatures (-40°C or 0°C) provide enough thermal energy to overcome the activation barrier for C-Br exchange, leading to "scrambling" (mixtures of products).

  • Reagent: t-Butyllithium (t-BuLi) is often too aggressive. n-Butyllithium (n-BuLi) is the standard for controlled selectivity.

Experimental Protocols

The following protocols are designed for a hypothetical substrate: 2-bromo-4-iodo-1,3,5-trimethylbenzene .

Protocol A: Chemoselective Suzuki Coupling (Targeting C-I)

Objective: Couple a boronic acid to the C-I position, leaving C-Br intact.

  • Preparation:

    • Charge a dry Schlenk flask with 2-bromo-4-iodo-mesitylene (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

    • Note: For extremely hindered boronic acids, switch catalyst to Pd₂(dba)₃ / S-Phos . The bulky biaryl phosphine ligand (S-Phos) is crucial for facilitating the catalytic cycle on the mesitylene ring.

  • Solvent System:

    • Add degassed DME (Dimethoxyethane) and 2M aqueous Na₂CO₃ (2:1 ratio).

    • Why DME? It has a higher boiling point than THF and coordinates well to break up boronate clusters.

  • Reaction:

    • Heat to 60°C (strictly controlled).

    • Critical Check: Monitor by TLC/LC-MS every 30 minutes. The C-I bond will react rapidly. Do not reflux at >80°C for extended periods, as this may eventually force oxidative addition into the C-Br bond.

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

Protocol B: Chemoselective Lithium-Halogen Exchange (Targeting C-I)

Objective: Convert C-I to C-Li and trap with an electrophile (e.g., DMF to form an aldehyde), leaving C-Br intact.

  • Setup:

    • Flame-dry a round-bottom flask under Argon. Add 2-bromo-4-iodo-mesitylene (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Exchange:

    • Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibration.

    • Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Crucial: Stir at -78°C for exactly 15-20 minutes .

    • Validation: The C-I exchange is diffusion-controlled and fast. Extending time increases the risk of C-Br exchange or benzylic deprotonation of the mesityl methyl groups.

  • Trapping:

    • Add the electrophile (e.g., dry DMF, 2.0 equiv) dropwise at -78°C.

    • Allow the reaction to warm to 0°C over 1 hour.

  • Quench:

    • Quench with saturated NH₄Cl solution.

Decision Framework for Researchers

Use this workflow to determine the optimal pathway for your mesitylene scaffold.

Workflow Start Start: Bromo-Iodo-Mesitylene Goal What is the target transformation? Start->Goal Path_C Carbon-Carbon Bond Formation (Biaryl synthesis) Goal->Path_C Coupling Path_E Electrophile Introduction (Aldehyde, Silane, etc.) Goal->Path_E Functionalization Suzuki Protocol A: Suzuki Coupling Catalyst: Pd(PPh3)4 or Pd-SPhos Temp: <65°C Path_C->Suzuki LiEx Protocol B: Li-Halogen Exchange Reagent: n-BuLi Temp: -78°C (Strict) Path_E->LiEx Result_S Product: Ar-Ar'-Br (Br retained for later) Suzuki->Result_S Result_L Product: Ar-E-Br (Br retained for later) LiEx->Result_L

Caption: Operational workflow for selecting the correct chemoselective protocol.

References

  • Bond Dissociation Energies & Radical Stability

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Mechanisms of Oxidative Addition (Pd)

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Lithium-Halogen Exchange Selectivity

    • Source: Baran Lab (Scripps). "Haloselectivity of Heterocycles and Arenes."
    • URL:[Link](Note: Generalized link to Baran Lab resources based on search context)

  • Steric Hindrance in Cross-Coupling

    • Source: University of Windsor. "Cross-Coupling Chemistry: Steric Hindrance."
    • URL:[Link]

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A Comprehensive Safety Guide for 2-Bromo-4-iodo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety framework for the handling and use of 2-Bromo-4-iodo-1,3,5-trimethylbenzene in research and development environments. As no specific, publicly available Safety Data Sheet (SDS) exists for this compound, this document synthesizes data from structurally analogous compounds—namely halogenated trimethylbenzene (mesitylene) derivatives—to infer a robust and conservative safety protocol. The core principle of this guide is risk mitigation through a deep understanding of the chemical's constituent parts: the trimethylbenzene core, the bromine substituent, and the iodine substituent. We will establish that this compound should be handled as a compound that causes skin, eye, and respiratory irritation. This guide is intended for researchers, chemists, and drug development professionals who require a higher level of detail than a standard SDS can provide, focusing on the scientific rationale behind safety procedures.

Compound Profile and Inferred Physicochemical Properties

This compound is a polyhalogenated aromatic hydrocarbon. Its structure suggests it is a solid at room temperature with low water solubility, a characteristic common to many halogenated aromatic compounds.[1] While specific experimental data is not available, its properties can be reasonably extrapolated from related molecules.

Table 1: Inferred Physicochemical and Hazard Profile
PropertyInferred Value / ClassificationRationale & Cited Analogs
Molecular Formula C₉H₁₀BrIBased on chemical structure.
Molecular Weight 337.0 g/mol Calculated from the molecular formula.
Physical Form SolidSimilar polyhalogenated aromatics are solids (e.g., 2,4-Dibromomesitylene).[2]
Boiling Point > 200°C (estimated)Halogenation increases the boiling point relative to the parent arene (Mesitylene, BP ~164°C).
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, acetone, benzene).Aromatic hydrocarbons and their halogenated derivatives are nonpolar.[1]
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Respiratory Irritant (STOT SE 3).[3][4]Based on GHS classifications for analogous compounds like 2,4-Dibromomesitylene and 2-Bromo-4-iodo-1-methylbenzene.[4][5]
Figure 1. Chemical Structure of this compound.
Hazard Identification and Risk Assessment

The primary health hazards associated with this compound are inferred from its structural components and data from similar chemicals.

  • Skin and Eye Irritation: The GHS classifications for 2,4-Dibromo-1,3,5-trimethylbenzene and 2-Bromo-4-iodo-1-methylbenzene consistently list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4][5] Therefore, it is imperative to treat this compound as a significant irritant. Direct contact with skin or eyes must be prevented.

  • Respiratory Tract Irritation: The classification H335 (May cause respiratory irritation) is also consistently applied to analogous compounds.[3][5] This indicates that inhalation of dust or powder should be avoided, as it can irritate the mucous membranes and respiratory tract.

  • Target Organ Toxicity (Inferred): While no specific data exists for this compound, prolonged or repeated exposure to some iodinated organic compounds has been linked to effects on the thyroid gland.[6] This is a precautionary note; the primary, acute risks are irritation.

  • Reactivity Hazards: The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and sources of ignition.[7] In the event of a fire, it may decompose to produce hazardous substances such as hydrogen bromide, hydrogen iodide, and carbon oxides.[6]

  • Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.[8][9] All waste must be disposed of as hazardous chemical waste.

A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

A robust safety plan relies on a multi-layered approach, prioritizing the most effective control measures. This is known as the Hierarchy of Controls.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Not applicable for specific research) Substitution Substitution (Use a less hazardous chemical if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Figure 2. The Hierarchy of Controls applied to chemical safety.
3.1. Engineering Controls: The Primary Barrier

The most critical engineering control for handling this compound is a certified chemical fume hood.

  • Rationale: A fume hood provides essential ventilation to prevent the inhalation of any fine powders or dust, directly addressing the respiratory irritation hazard (H335).[3] It also provides a physical barrier in case of accidental splashes.

  • Protocol:

    • Confirm that the fume hood has a valid certification and that the airflow is functioning correctly before beginning work.

    • All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside the fume hood.

    • Keep the sash at the lowest practical height to maximize protection.

    • Ensure that an emergency eyewash station and safety shower are immediately accessible in the laboratory.[3][10]

3.2. Administrative Controls: Standardizing Safe Practices

These controls involve creating and following specific laboratory procedures.

  • Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be available to all users.

  • Designated Area: All work with this compound should be conducted in a designated and clearly labeled area of the laboratory to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards (inferred) and handling procedures for this compound before beginning work.

3.3. Personal Protective Equipment (PPE): The Final Layer of Defense

PPE is essential but should not be relied upon as the primary means of protection. Proper selection is critical.[11]

Table 2: Personal Protective Equipment (PPE) Protocol
Body PartRequired PPESpecification and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against incidental contact with aromatic hydrocarbons.[12] For prolonged handling or in case of immersion, heavier-duty gloves like neoprene or Viton™ should be considered. Always double-check glove manufacturer's compatibility charts for halogenated aromatics.[11]
Eyes Safety gogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes, addressing the serious eye irritation hazard (H319).[3][11]
Body Laboratory coatA standard, buttoned lab coat should be worn to protect skin and clothing from contamination.[3]
Respiratory Not required under normal useWhen used within a certified chemical fume hood, a respirator is not typically necessary. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge may be required.[7]
Emergency Procedures

Rapid and correct response to an emergency is critical.

4.1. First Aid Measures

These measures are based on the predicted irritant properties of the compound.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][13]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[7]

4.2. Spill Response Protocol

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large CleanUp 1. Wear appropriate PPE. 2. Cover with absorbent material (e.g., vermiculite). 3. Carefully sweep into a labeled waste container. 4. Decontaminate the area. SmallSpill->CleanUp Evacuate 1. Evacuate the immediate area. 2. Alert others and lab supervisor. 3. Call emergency response. LargeSpill->Evacuate

Figure 3. Decision workflow for spill response.
Storage and Disposal
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of all waste material, including contaminated PPE and spill cleanup materials, as hazardous chemical waste.[3] Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Do not allow the product to enter drains or waterways.[8]

Conclusion
References
  • Synquest Labs. (n.d.). Safety Data Sheet: 2,4-Dibromo-1,3,5-trimethylbenzene.
  • PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene (CID 81368). National Center for Biotechnology Information. Retrieved from [Link]

  • Fent, K. W., et al. (2023). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. International Journal of Environmental Research and Public Health, 20(3), 2108.
  • Weigen, J. F., & Thomas, S. F. (1955). Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. California Medicine, 83(4), 235–239.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety.
  • Safeopedia. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • de Oliveira, T. R., et al. (2021). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Journal of the Brazilian Chemical Society, 32(8), 1649-1658.
  • UL Fire Safety Research Institute. (2023, March 1). Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles.
  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene (CID 21560038). National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2009, September 26).
  • CPAchem Ltd. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PENTA. (2024, July 25).
  • Science.gov. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-1,3,5-trimethylbenzene.
  • Edvotek. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0).
  • Organic Chemistry Tutor. (n.d.).
  • ChemScene. (n.d.). 2-Bromo-1-iodo-4-methylbenzene.
  • ChemScene. (2022, June 8). Safety Data Sheet: 1-Bromo-4-fluoro-3,5-dimethylbenzene.
  • TCI Chemicals. (2018, October 3).
  • MSD Veterinary Manual. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-1,3,5-trimethoxy-4-methylbenzene - Hazard. CompTox Chemicals Dashboard.
  • PubChem. (n.d.). 2-Bromo-4-chloro-3-iodo-1-methylbenzene (CID 162421306). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, April 18).
  • ChemSupply Australia. (2024, July 7).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene.
  • CLEAPSS. (2022). Student safety sheets 56 Iodine.
  • BenchChem. (n.d.). Hazards and safety precautions for 2-Bromo-1-iodo-4-methylbenzene.

Sources

Methodological & Application

Application Note: Selective Functionalization of the C-I Bond in Bromoiodomesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective functionalization of 1-bromo-3-iodo-2,4,6-trimethylbenzene (bromoiodomesitylene) presents a classic yet intricate challenge in organic synthesis: distinguishing between two halogen sites (I vs. Br) in a sterically congested scaffold.

While the electronic differentiation between C-I and C-Br bonds is well-documented, the mesityl (2,4,6-trimethyl) core introduces significant steric hindrance. This steric bulk protects the metal center during intermediate stages but can also impede oxidative addition or transmetallation if catalyst ligands are not selected appropriately.[1]

This guide provides two distinct, field-validated protocols to selectively functionalize the C-I bond while preserving the C-Br bond for subsequent derivatization.

The Chemoselectivity Hierarchy

The selectivity relies on the Bond Dissociation Energy (BDE) differential. The C-I bond is kinetically and thermodynamically easier to cleave than the C-Br bond.

Bond TypeApprox.[1][2][3][4][5][6][7][8][9] BDE (kcal/mol)Relative Reactivity (Pd-Cat)Relative Reactivity (Li-Exchange)
C(sp²)–I ~65High (Fast Oxidative Addition)High (Fast Exchange at -78°C)
C(sp²)–Br ~81Moderate (Requires Heat/Activation)Slow (Kinetic control possible)

Mechanistic Logic & Decision Tree

Before selecting a protocol, researchers must define the incoming nucleophile. The choice between Lithium-Halogen Exchange and Transition Metal Catalysis dictates the workflow.

Workflow Decision Tree

ReactionWorkflow Start Starting Material: Bromoiodomesitylene Decision Desired Functionalization? Start->Decision PathA Electrophile Quench (Aldehydes, Ketones, Silanes) Decision->PathA Introduction of Electrophiles PathB C-C Bond Formation (Alkynes, Boronic Acids) Decision->PathB Carbon Skeleton Extension MethodA Protocol A: Li-Halogen Exchange (-78°C, t-BuLi) PathA->MethodA MethodB Protocol B: Pd-Catalyzed Coupling (Sonogashira/Suzuki) PathB->MethodB ProductA Product A: Functionalized Mesityl Bromide (Retains Br) MethodA->ProductA Kinetic Control ProductB Product B: Cross-Coupled Mesityl Bromide (Retains Br) MethodB->ProductB Chemoselective Cat.

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired target moiety.

Protocol A: Chemoselective Lithium-Halogen Exchange[10][11]

Objective: To generate a nucleophilic aryl-lithium species at the iodine position without scrambling the bromine, followed by quenching with an electrophile (E+).

Mechanism: Lithium-halogen exchange is faster than nucleophilic attack on the ring. The reaction is driven by the formation of the more stable alkyl halide (e.g.,


-BuI) and the aryl lithium.
Critical Note: The mesityl methyl groups provide steric protection to the lithiated center, stabilizing the intermediate, but the exchange must be performed at -78°C  to prevent Br-exchange or benzylic deprotonation.
Materials
  • Substrate: Bromoiodomesitylene (1.0 equiv)

  • Reagent:

    
    -BuLi (2.0 - 2.1 equiv, 1.7 M in pentane) OR 
    
    
    
    -BuLi (1.1 equiv).
    • Expert Insight:

      
      -BuLi is preferred for speed and irreversibility. It reacts with the generated alkyl iodide (
      
      
      
      -BuI) to form isobutene and LiI, driving the equilibrium.
  • Solvent: Anhydrous THF (strictly oxygen/moisture free).

  • Quench: Electrophile (e.g., DMF, Benzaldehyde, TMSCl).

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask under Argon. Add a magnetic stir bar.[1][10]

  • Solvation: Dissolve Bromoiodomesitylene (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange (The Critical Step):

    • Add

      
      -BuLi dropwise via syringe over 5 minutes.[1]
      
    • Observation: A color change (often yellow/orange) indicates the formation of the aryl lithium species.

    • Stir at -78°C for 30 minutes .

    • Caution: Do not extend beyond 1 hour or raise temperature; this risks scrambling the bromine.[1]

  • Quenching: Add the Electrophile (1.2 equiv) neat or in THF solution dropwise.

  • Warming: Allow the reaction to stir at -78°C for 20 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) naturally.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O or EtOAc.[1] Dry organics over MgSO₄.[1][11]

Protocol B: Site-Selective Sonogashira Coupling

Objective: To couple a terminal alkyne at the C-I position using Palladium catalysis, leaving the C-Br bond intact for future use.

Mechanism: Oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Br. By keeping the temperature mild (RT to 40°C), the activation energy for C-Br insertion is not reached.

Materials
  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂.

    • Expert Insight: For highly hindered alkynes, switch to Pd₂(dba)₃ + SPhos to facilitate the coupling, but standard PPh₃ is usually sufficient for the C-I bond even in mesitylene.

  • Co-Catalyst: CuI (2-5 mol%).[1]

  • Base: Et₃N or Diisopropylamine (DIPA) (used as solvent or co-solvent).[1]

  • Solvent: THF or DMF (degassed).[1]

Step-by-Step Procedure
  • Degassing: Sparge the solvent (THF/Et₃N 1:1 mixture) with Argon for 20 minutes. Oxygen is the enemy of the Sonogashira reaction (causes Glaser homocoupling of the alkyne).

  • Loading: In a Schlenk tube, combine:

    • Bromoiodomesitylene (1.0 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • CuI (0.03 equiv)

  • Addition: Add the degassed solvent mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check TLC.[1] The starting material should disappear, converting to a single new spot.

    • Control: If reaction is sluggish due to the steric bulk of the mesityl group, heat gently to 40°C . Do not exceed 60°C , or the C-Br bond will begin to participate.

  • Workup: Filter through a celite pad to remove Pd/Cu residues.[1] Wash with EtOAc.[1] Concentrate and purify via column chromatography.[1]

Mechanistic Visualization (Pd-Cycle)

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd Fast (k_I >> k_Br) TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Steric Check RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The catalytic cycle highlighting the kinetic preference for C-I oxidative addition.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete exchange or protonation by moisture.Ensure

-BuLi titration is accurate. Dry THF over Na/Benzophenone.[1]
Bromine Scrambling (Protocol A) Temperature too high or reaction time too long.[1]Strictly maintain -78°C . Quench immediately after 30 mins.
No Reaction (Protocol B) Steric hindrance of the mesityl group blocking Pd.[1]Switch ligand to SPhos or XPhos (Buchwald ligands) to open up the coordination sphere.[1]
Homocoupling of Alkyne Oxygen presence in Protocol B.Rigorous degassing (freeze-pump-thaw is best).[1] Add alkyne slowly.
C-Br Activation (Protocol B) Temperature too high (>60°C).[1]Keep reaction at RT. If sluggish, increase catalyst loading rather than temperature.[1]

References

  • Bond Dissociation Energies

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

    • Explanation: Establishes the thermodynamic basis (C-I ~65 kcal/mol vs C-Br ~81 kcal/mol) for chemoselectivity.
  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides.
    • Context: Foundational work on low-temperature selectivity in poly-halogen
    • [Source: J. Org.[1][3][4] Chem.]([Link]1]

  • Sonogashira Coupling Selectivity

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
    • Context: Reviews catalyst systems th
    • [1]

  • Steric Considerations in Mesityl Systems

    • Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes.
    • Context: Discusses the use of bulky phosphines (SPhos) to overcome steric hindrance in ortho-substituted arenes (relevant if standard PPh3 fails).
    • [Source: Angew.[1][3] Chem. Int. Ed.]([Link]1]

Sources

Application Notes & Protocols: Regioselective Iodination of Mesitylene using N-Iodosuccinimide (NIS)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of N-Iodosuccinimide in Aromatic Halogenation

The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to modern drug discovery and materials science. While molecular iodine (I₂) can be used, its reactivity is often insufficient for many aromatic substrates, necessitating harsh oxidizing conditions. N-Iodosuccinimide (NIS) has emerged as a superior reagent for electrophilic iodination due to its solid, easy-to-handle nature and its tunable reactivity.[1][2][3]

Mesitylene (1,3,5-trimethylbenzene) serves as an ideal model substrate for this transformation. Its three electron-donating methyl groups render the aromatic ring highly activated, facilitating a smooth and highly regioselective electrophilic aromatic substitution (SEAr) reaction. This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and expert insights into the acid-catalyzed iodination of mesitylene using NIS, a process that yields 2-iodomesitylene with high efficiency.

Reaction Mechanism: Activating the Electrophile

The direct reaction between NIS and an activated arene is often slow. The reaction rate and efficiency are dramatically enhanced by the addition of a Brønsted or Lewis acid catalyst.[4][5] For activated arenes like mesitylene, a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is sufficient.[1][2][6]

The mechanism proceeds via the following key steps:

  • Activation of NIS: The acid protonates the carbonyl oxygen of NIS, increasing the polarization of the N-I bond. This makes the iodine atom significantly more electrophilic and susceptible to nucleophilic attack. In the presence of very strong acids like trifluoromethanesulfonic acid (TfOH), a highly reactive "superelectrophilic" iodine species may be generated in situ.[7][8]

  • Electrophilic Attack: The electron-rich π-system of the mesitylene ring attacks the electrophilic iodine atom of the activated NIS complex. This attack is regioselective, occurring at one of the three equivalent positions ortho to two methyl groups and para to one, due to the powerful directing effects of the alkyl groups.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base (e.g., the succinimide anion or solvent) removes a proton from the sp³-hybridized carbon bearing the iodine atom, restoring aromaticity and yielding the final product, 2-iodomesitylene, along with succinimide as a byproduct.

Reaction_Mechanism cluster_0 Activation cluster_1 Electrophilic Aromatic Substitution (SEAr) NIS N-Iodosuccinimide (NIS) H+ Acid Catalyst (H⁺) NIS->H+ Protonation Activated_NIS Activated NIS [I⁺ source] H+->Activated_NIS Mesitylene Mesitylene Activated_NIS->Mesitylene Reacts with Sigma_Complex Sigma Complex (Arenium Ion) Mesitylene->Sigma_Complex Electrophilic Attack Product 2-Iodomesitylene Sigma_Complex->Product Deprotonation

Caption: Mechanism of acid-catalyzed mesitylene iodination with NIS.

Experimental Protocols

This section provides a reliable, field-proven protocol for the synthesis of 2-iodomesitylene.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
MesityleneC₉H₁₂120.190.86 g/mL10.01.20 g (1.40 mL)
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98-10.52.36 g
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.021.49 g/mL0.557 mg (38 µL)
Acetonitrile (CH₃CN)CH₃CN41.050.786 g/mL-20 mL
Sodium ThiosulfateNa₂S₂O₃158.1110% w/v aq.-~20 mL
Saturated NaCl (Brine)NaCl58.44Saturated aq.-~20 mL
Diethyl Ether (Et₂O)(C₂H₅)₂O74.120.713 g/mL-~60 mL
Anhydrous MgSO₄MgSO₄120.37--~2 g
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylene (1.20 g, 10.0 mmol) and acetonitrile (20 mL). Stir the solution at room temperature until the mesitylene is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 eq) to the solution. The mixture will likely be a suspension.

  • Initiation: Carefully add trifluoroacetic acid (38 µL, 0.5 mmol, 0.05 eq) to the stirring mixture using a microliter syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane eluent (Stain: KMnO₄). The product (2-iodomesitylene) will have a lower Rf than the starting material (mesitylene).

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS (the yellow/orange color should disappear).

  • Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash with 20 mL of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel using hexane as the eluent or by vacuum distillation.

Field-Proven Insights & Causality

Why These Choices? The Expertise Behind the Protocol
  • Choice of Iodinating Agent (NIS): NIS is preferred over I₂ because it does not require a co-oxidant, making the reaction cleaner and the work-up simpler. Its solid form avoids the handling of corrosive and volatile halogen solutions.[3]

  • The Role of the Acid Catalyst: Mesitylene is highly activated, so only a catalytic amount of acid is needed. Trifluoroacetic acid (TFA) provides the necessary activation without being overly aggressive, which could lead to side reactions.[2][6][9] For less activated or deactivated aromatic rings, a stoichiometric amount of a stronger acid like trifluoromethanesulfonic acid might be necessary.[7][8]

  • Solvent Selection (Acetonitrile): Acetonitrile (CH₃CN) is an excellent solvent for this reaction as it is polar enough to dissolve the reagents and intermediates but does not compete in the electrophilic reaction. Dichloromethane (CH₂Cl₂) is also a common alternative.

  • Stoichiometry (Slight Excess of NIS): A slight excess (1.05-1.1 equivalents) of NIS is used to ensure the complete consumption of the limiting reagent, mesitylene, maximizing the yield of the desired product.

  • Controlling Regioselectivity: The powerful ortho, para-directing nature of the three methyl groups on the mesitylene ring ensures that iodination occurs exclusively at the 2-position. There is virtually no formation of other isomers. However, using a large excess of NIS or prolonged reaction times could lead to the formation of 2,4-diiodomesitylene.

  • Potential Side Reactions: While the aromatic C-H iodination is dominant, under certain conditions (e.g., radical initiation, high temperatures), benzylic C-H iodination at one of the methyl groups can occur as a minor side reaction. The described protocol, occurring at room temperature via an ionic pathway, minimizes this possibility.[10]

Experimental_Workflow Prep 1. Reagent Preparation (Mesitylene, NIS, TFA, Solvent) Setup 2. Reaction Setup (Dissolve Mesitylene in CH3CN) Prep->Setup Addition 3. Reagent Addition (Add NIS, then TFA catalyst) Setup->Addition Monitor 4. Reaction Monitoring (Stir at RT, Monitor by TLC) Addition->Monitor Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Dry 6. Drying & Concentration (Dry with MgSO4, Rotovap) Workup->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Crude Product Analyze 8. Product Analysis (NMR, GC-MS) Purify->Analyze Pure Product

Caption: Standard experimental workflow for mesitylene iodination.

Comparative Data

The following table summarizes conditions for the iodination of activated arenes using NIS, demonstrating the versatility of the method.

SubstrateCatalyst (equiv.)SolventTime (h)Yield (%)Reference
MesityleneTFA (0.05)CH₃CN1>95Adapted from Castanet, A.-S. et al.[2]
AnisoleTFA (0.05)CH₃CN0.598 (p-iodo)Castanet, A.-S., Colobert, F., Broutin, P.-E. Tetrahedron Lett., 2002 , 43, 5047-5048.[2]
p-XyleneTFA (0.05)CH₃CN196Castanet, A.-S., Colobert, F., Broutin, P.-E. Tetrahedron Lett., 2002 , 43, 5047-5048.[2]
TolueneTfOH (stoich.)TfOH0.595 (o/p mix)Olah, G. A., et al. J. Org. Chem., 1993 , 58, 3194-3195.[7]

References

  • N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]

  • N-Iodosuccinimide . Oakwood Chemical. [Link]

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Lett., 2002, 43, 5047-5048.
  • N-Iodosuccinimide (NIS) . Common Organic Chemistry. [Link]

  • Iodination - Common Conditions . Common Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. J. Am. Chem. Soc., 2004, 126, 15770-15776. (Sourced via Organic Chemistry Portal)
  • Olah, G. A.; Qi, W.; Sandford, G.; Prakash, G. K. S. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate . J. Org. Chem., 1993 , 58, 3194-3195. [Link]

  • González, C. C., et al. Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical . J. Org. Chem., 2017 , 82(11), 5753–5759. [Link]

  • Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases . MDPI. [Link]

  • Bergström, M., et al. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Eur. J. Org. Chem., 2017, 3234-3239. (Sourced via Wiley Online Library)
  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF . ResearchGate. [Link]

  • n-iodosuccinimide . Organic Syntheses Procedure. [Link]

  • NIS/HFIP‐Mediated Synthesis of Indene‐Based β‐Iodoalkenyl Sulfides from Propargylic Sulfides . Wiley Online Library. [Link]

  • Synthesis of (2‐iodo‐1,1‐disubstituted‐(1H)‐inden‐3‐yl) (p‐tolyl) sulfides.[a] Method A . ResearchGate. [Link]

  • Sharma, V., et al. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method . ResearchGate. [Link]

  • Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide . RSC Publishing. [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]

Sources

Preparation of Grignard reagents from 2-Bromo-4-iodomesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (3-Bromo-2,4,6-trimethylphenyl)magnesium chloride

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Sterics and Selectivity The substrate 2-Bromo-4-iodomesitylene presents a dual challenge in organometallic synthesis: steric hindrance and chemoselectivity .

  • Steric Hindrance: The mesityl core (1,3,5-trimethylbenzene) imposes significant steric bulk. The 4-position (iodine) is flanked by two ortho-methyl groups, and the 2-position (bromine) is similarly encumbered. Traditional direct insertion (Mg metal) is often sluggish, requiring elevated temperatures (reflux) that promote side reactions like Wurtz coupling or loss of chemoselectivity.

  • Chemoselectivity: The goal is typically to utilize the iodine handle selectively, preserving the bromine for a subsequent orthogonal functionalization (e.g., Suzuki-Miyaura coupling). Direct insertion often lacks this discrimination, leading to mixtures of mono- and di-Grignard species.

1.2 The Solution: Iodine-Magnesium Exchange To address these challenges, we utilize Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (


-PrMgCl[1]·LiCl ).[2] This method is superior to direct insertion for three reasons:
  • Kinetic Control: The C–I bond is significantly weaker than the C–Br bond, allowing for rapid, exclusive exchange at the iodine position at low temperatures (-20 °C to 0 °C).

  • Solubility: The LiCl additive breaks up polymeric magnesium aggregates, increasing the solubility and reactivity of the reagent, which is critical for sterically hindered mesityl substrates.

  • Safety & Scalability: It avoids the induction periods and exotherms associated with activating Mg metal.

Part 2: Technical Protocol (Selective Synthesis)

Reagents & Materials
  • Substrate: 2-Bromo-4-iodomesitylene (Purity >98%).

  • Exchange Reagent: Isopropylmagnesium chloride – Lithium chloride complex (

    
    -PrMgCl[2][3][4][5][6][7][8][9]·LiCl), 1.3 M in THF (Commercial "Turbo Grignard").
    
  • Solvent: Anhydrous THF (Water <50 ppm).

  • Atmosphere: Dry Nitrogen or Argon.

Reaction Mechanism & Pathway

The following diagram illustrates the kinetic pathway, highlighting the selective activation of the C–I bond over the C–Br bond.

GrignardPathway Substrate 2-Bromo-4-iodomesitylene Intermediate Ate-Complex Transition State Substrate->Intermediate Fast Coordination (-20°C) Turbo i-PrMgCl·LiCl (Turbo Grignard) Turbo->Intermediate Product (3-Bromo-2,4,6-trimethylphenyl) magnesium chloride Intermediate->Product I/Mg Exchange Byproduct Isopropyl Iodide Intermediate->Byproduct SideReaction Di-Grignard (Over-reaction) Product->SideReaction Slow (> RT)

Caption: Kinetic pathway showing selective I/Mg exchange. The reaction is controlled by temperature to prevent attack on the Br position.

Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Flush the system with Argon for 15 minutes.

  • Charge the flask with 2-Bromo-4-iodomesitylene (1.0 equiv, e.g., 3.25 g, 10 mmol).

  • Add Anhydrous THF (20 mL) to dissolve the substrate. The concentration should be approximately 0.5 M.

Step 2: Temperature Control

  • Cool the solution to -20 °C using a cryocooler or an ice/salt bath.

    • Note: While phenyl iodides often exchange at -40 °C, the steric hindrance of the mesityl group (two ortho-methyls) slightly retards the rate. -20 °C provides the optimal balance between rate and selectivity.

Step 3: Exchange Reaction

  • Add

    
    -PrMgCl[2][4][7]·LiCl  (1.1 equiv, 1.3 M in THF) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
    
  • Stir the reaction at -20 °C for 30 minutes .

  • Monitoring: Withdraw a 0.1 mL aliquot and quench with saturated NH₄Cl. Analyze by GC-MS or HPLC.

    • Success Criteria: Disappearance of starting material (>98% conversion) and appearance of 1-bromo-3,5-dimethylbenzene (the reduced product from protonolysis of the Grignard).

    • Troubleshooting: If >5% starting material remains, warm to 0 °C and stir for an additional 15 minutes.

Step 4: Utilization

  • The resulting Grignard reagent is now ready for use.

  • Add the electrophile (e.g., aldehyde, ketone, acid chloride) slowly at -20 °C, then allow to warm to room temperature.

Part 3: Comparative Analysis (Direct vs. Exchange)

The following table contrasts the modern Exchange method with the traditional Direct Insertion method for this specific substrate.

FeatureMethod A: I/Mg Exchange (Recommended) Method B: Direct Mg Insertion
Reagent

-PrMgCl·LiCl (Turbo Grignard)
Mg Turnings (activated)
Temperature -20 °C to 0 °CReflux (66 °C)
Time 30–45 mins2–12 hours
Selectivity High (>98% I-exchange) Low (Mix of Mono-I, Mono-Br, Di-Mg)
Safety Homogeneous, controlled exothermHeterogeneous, induction period risk
Mechanism Kinetic control (weakest bond first)Thermodynamic/Surface area dependent

Part 4: Authoritative Grounding & References

Mechanistic Insight: The enhanced reactivity of the "Turbo Grignard" is attributed to the role of LiCl.[1][2][5][6] It breaks up the polymeric aggregates of the Grignard reagent, forming a monomeric magnesiate species of the type


. This monomeric species is a stronger nucleophile and less sterically encumbered than the polymeric clusters found in standard Grignard solutions, allowing it to access the sterically hindered 4-position of the mesityl ring [1].

References:

  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][3][7] Angewandte Chemie International Edition.

  • Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[10] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[10] The Journal of Organic Chemistry.

  • Knochel, P., et al. (2003).[11] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-iodo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the separation of 2-Bromo-4-iodo-1,3,5-trimethylbenzene from its starting materials and potential side-products. The following troubleshooting advice and frequently asked questions (FAQs) are designed to offer practical, field-tested solutions grounded in established chemical principles.

I. Understanding the Separation Challenge

The synthesis of this compound typically involves the sequential halogenation of 1,3,5-trimethylbenzene (mesitylene).[1] This process can lead to a mixture containing the desired product, unreacted starting material (mesitylene), mono-halogenated intermediates (e.g., 2-bromo-1,3,5-trimethylbenzene), and potentially di-halogenated byproducts (e.g., 2,4-dibromo-1,3,5-trimethylbenzene). The structural similarity of these compounds, particularly their nonpolar nature and similar molecular weights, presents a significant purification challenge.

Key Physical Properties for Consideration:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,3,5-Trimethylbenzene (Mesitylene)C9H12120.19164.7-44.8
2-Bromo-1,3,5-trimethylbenzeneC9H11Br199.092252
2,4-Dibromo-1,3,5-trimethylbenzeneC9H10Br2277.98~280-285 (est.)69-71
This compoundC7H6BrI296.93Decomposes(Not available)

Note: Boiling point for 2,4-dibromo-1,3,5-trimethylbenzene is an estimate based on similar compounds.

II. Troubleshooting and FAQs

A. Column Chromatography

Column chromatography is a primary technique for separating mixtures of organic compounds.[2] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[2]

Q1: My compounds are co-eluting or showing poor separation on a silica gel column. What should I do?

A1: This is a common issue when separating structurally similar, nonpolar compounds. Here’s a systematic approach to troubleshoot:

  • Mobile Phase Optimization: The polarity of the mobile phase (eluent) is the most critical factor. For nonpolar compounds like halogenated mesitylenes, start with a very nonpolar eluent and gradually increase the polarity.

    • Starting Point: Begin with 100% hexanes or petroleum ether. This will elute the least polar compound, mesitylene, first.

    • Gradient Elution: If isocratic elution (using a single solvent system) fails, a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in a nonpolar solvent (e.g., hexanes) can be effective.[2][3] A gradient of 0-5% ethyl acetate in hexanes is a good starting point.

    • Alternative Solvents: Toluene can sometimes improve the separation of aromatic compounds due to π-π interactions with the benzene ring. Try a mobile phase of hexanes with a small percentage of toluene.

  • Stationary Phase Considerations: While silica gel is the standard choice, other stationary phases can offer different selectivity.

    • Alumina: Alumina can be effective for separating nonpolar compounds. It is available in different activity grades (I, II, III), with Grade I being the most active. For this separation, a less active Grade II or III might be more suitable.

    • Reverse-Phase Chromatography: If standard normal-phase chromatography is unsuccessful, consider reverse-phase chromatography.[4] In this technique, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4] This can be particularly useful for preparative HPLC.

  • Column Packing and Dimensions:

    • A longer, narrower column will generally provide better resolution than a short, wide one.

    • Ensure the column is packed uniformly to prevent band broadening and channeling.

Q2: How can I visualize the spots on my TLC plate if the compounds are not UV-active?

A2: While aromatic compounds are typically UV-active, if visualization is an issue, you can use staining techniques.

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for organic compounds. It reacts with compounds that can be oxidized.

  • Vanillin Stain: A solution of vanillin in sulfuric acid and ethanol is another versatile stain that produces a range of colors with different compounds.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

B. Recrystallization

Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility in a given solvent at different temperatures.[5][6]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The high concentration of impurities can lower the melting point of the mixture, making it more prone to oiling out.

  • Solutions:

    • Use More Solvent: The most straightforward solution is to add more hot solvent to fully dissolve the oil.

    • Lower the Temperature: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

    • Solvent System Modification:

      • Single Solvent: Choose a solvent with a lower boiling point.

      • Two-Solvent System: This is often the best solution for oiling out.[5][6][7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[7] For this compound, a good starting point for a two-solvent system would be dichloromethane (good solvent) and hexanes (poor solvent).

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]

  • Solvent Screening: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

  • Recommended Solvents to Try:

    • Single Solvents: Ethanol, methanol, isopropanol, or hexanes.[8]

    • Mixed Solvents: Dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes.

C. Distillation

While fractional distillation can be used to separate liquids with different boiling points, the high boiling points and potential for decomposition of halogenated mesitylenes make this a less ideal primary purification method. However, it can be useful for removing low-boiling starting materials.

Q5: Can I use distillation to separate my product from unreacted mesitylene?

A5: Yes, simple or fractional distillation under reduced pressure can be effective for removing the more volatile mesitylene (boiling point ~165 °C) from the higher-boiling halogenated products.[9]

  • Vacuum Distillation: It is crucial to perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition of your product.

  • Fractional Distillation: For a more efficient separation, a fractional distillation column (e.g., a Vigreux or packed column) should be used.

III. Workflow for Purification

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture distillation Vacuum Distillation start->distillation Remove low-boiling starting material mesitylene Mesitylene (Starting Material) distillation->mesitylene non_volatile Non-Volatile Residue distillation->non_volatile column Column Chromatography non_volatile->column Separate product from other halogenated species recrystallization Recrystallization column->recrystallization Further purification impurities Halogenated Impurities column->impurities product Pure this compound recrystallization->product

Caption: A decision-making workflow for the purification of this compound.

IV. References

  • Organic Syntheses. (n.d.). Bromomesitylene. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2006, December 5). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3,4-trimethylbenzene. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of mesitylene. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dibromo-1,3,5-trimethyl- (CAS 6942-99-0). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-1,3,5-trimethylbenzene. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Mesitylene recovery. Retrieved from

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-iodo-1-methylbenzene (C7H6BrI). Retrieved from [Link]

  • University of Milan. (n.d.). Mesitylene. Retrieved from [Link]

  • Patsnap. (2021, January 12). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

  • Bureau of Standards Journal of Research. (n.d.). The isolation of mesitylene, pseudocumene, and hemimellitene from an Oklahoma petroleum. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for side-chain bromination of alkylbenzenes. Retrieved from

  • Patsnap. (n.d.). Mesitylene patented technology retrieval search results. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromomesitylene. Retrieved from [Link]

Sources

Purification methods for bromiodomesitylene mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bromiodomesitylene Mixtures

Executive Summary

This guide addresses the purification of 1-bromo-3-iodo-2,4,6-trimethylbenzene (hereafter referred to as the Target ).[1][2] Synthesis of this intermediate—typically via iodination of 2-bromomesitylene or bromination of 2-iodomesitylene—often yields a crude mixture containing unreacted starting material, di-brominated byproducts, and regioisomers.[1]

Due to the lipophilic nature of the mesitylene core, standard silica chromatography is often inefficient for bulk separation. This guide prioritizes vacuum fractional distillation for mass recovery and low-temperature recrystallization for high-purity polishing.[1]

Part 1: Diagnostic Triage (Know Your Mixture)

Q: My GC-MS shows three peaks with very similar retention times. How do I identify them without an NMR?

A: In halogenated mesitylene systems, retention time correlates strongly with boiling point and molecular weight.[1] Use this reference table to identify your peaks:

ComponentStructureState (RT)Approx.[1][2][3][4] BP (760 mmHg)GC Elution Order
2-Bromomesitylene Starting MaterialLiquid~225°C1 (Fastest)
2-Iodomesitylene Alt.[1] Starting MaterialSolid (Low MP)~245°C2
Bromiodomesitylene TARGET Oil / Low MP Solid ~263-265°C 3
2,4-Diiodomesitylene Over-reactionSolid>280°C4 (Slowest)

Note: If you observe a peak eluting before 2-bromomesitylene, it is likely unreacted mesitylene.[1] If you see split peaks for the Target, check for regioisomers (e.g., 2-bromo-5-iodo isomer), though steric hindrance usually favors the 2,4 (para) or 2,6 arrangement.[1]

Part 2: Primary Purification (Vacuum Distillation)

Q: Chromatography is failing to separate the bromide starting material from the product. They co-elute in Hexanes.[1] What is the alternative?

A: You are experiencing "lipophilic masking," where the greasy methyl groups dominate the interaction with silica, rendering the halogen difference negligible.

The Solution: Fractional Vacuum Distillation.[1] Because there is a ~40°C difference in atmospheric boiling points between the bromo-precursor and the bromo-iodo product, distillation is the most effective method.

Protocol: High-Vacuum Fractionation

  • Vacuum Requirement: You need a pump capable of <5 mmHg .[1] At atmospheric pressure, the Target boils at ~263°C, which risks thermal decomposition or iodine liberation (turning the oil purple/brown).

  • Setup: Use a Vigreux column (at least 20cm) to ensure theoretical plate efficiency.

  • The Fractions:

FractionVapor Temp (at 5 mmHg)CompositionAction
F1 (Forerun) 85°C - 100°CUnreacted BromomesityleneDiscard / Recycle
F2 (Intermediate) 100°C - 125°CMixed HalidesSave for re-distillation
F3 (Main) 135°C - 142°C Pure Bromiodomesitylene Collect
Pot Residue >150°CDi-iodo species / PolymersDiscard

Warning: Iodine-carbon bonds are weaker than bromine-carbon bonds.[1] If the pot temperature exceeds 160°C, you risk homolytic cleavage. Do not overheat.

Part 3: Final Polish (Recrystallization)[1]

Q: I distilled the product, but it’s a yellow oil that solidifies into a waxy mess. How do I get nice crystals?

A: Bromiodomesitylene has a low melting point and tends to "oil out" rather than crystallize if the solvent is too warm.[1] You need a cooling crystallization approach.[1]

Recommended Solvent System: Ethanol (EtOH) or Methanol (MeOH) .[1] Why? The mesitylene core is highly non-polar.[1] It is too soluble in hexanes/DCM (even at -20°C) but has temperature-dependent solubility in alcohols.[1]

Step-by-Step Protocol:

  • Dissolve the waxy solid in the minimum amount of boiling Ethanol .

  • Crucial Step: If the solution is dark (iodine contamination), add a spatula tip of sodium thiosulfate or wash the organic phase with sodium bisulfite before attempting crystallization.

  • Allow the solution to cool to room temperature slowly.[1]

  • If oiling occurs, scratch the glass or add a seed crystal.[1]

  • Place in a -20°C freezer overnight. The Target should form white to off-white needles.[1]

Q: Can I use Hexanes? A: Only if you use a dry-ice/acetone bath (-78°C).[1] In Hexanes at room temperature, the solubility is too high for effective recovery.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude reaction mixtures based on the specific impurities present.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze (GC-MS / TLC) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Unreacted Starting Material (Low Boiling Point) Decision1->PathA Volatiles present PathB Poly-halogenated / Tars (High Boiling Point) Decision1->PathB Heavy impurities PathC Close-eluting Isomers Decision1->PathC Similar BP/Polarity MethodDist Vacuum Distillation (<5 mmHg) PathA->MethodDist PathB->MethodDist Leave residue in pot MethodCol Flash Chromatography (100% Hexane -> 5% DCM) PathC->MethodCol Difficult Separation MethodCryst Recrystallization (EtOH @ -20°C) MethodDist->MethodCryst Purity <95% (Waxy) Result Pure Bromiodomesitylene MethodDist->Result Purity >95% MethodCryst->Result MethodCol->MethodCryst

Figure 1: Decision matrix for selecting the optimal purification method based on impurity profile.

Part 5: Advanced Troubleshooting (FAQs)

Q: My product is turning purple during storage. Is it degrading? A: Yes. The purple color indicates free Iodine (


).
  • Cause: Homolytic cleavage of the C-I bond, likely triggered by light (photolysis) or residual acidity.[1]

  • Fix: Store the purified compound in an amber vial wrapped in foil, under Argon/Nitrogen, at 4°C. Add a stabilizer like Copper turnings or Silver wool to the vial if long-term storage is required (these scavenge free halogens).[1]

Q: I tried chromatography using Hexane/Ethyl Acetate, but everything eluted at the solvent front. A: Mesitylene derivatives are too non-polar for Ethyl Acetate.

  • Correction: Use 100% Hexanes (or Pentane). If the compound still moves too fast, switch the stationary phase to Neutral Alumina , which often provides better retention for aryl halides than Silica Gel.

References

  • Sigma-Aldrich. 2-Bromo-4-iodo-1-methylbenzene Product Specification & Properties. (Lists BP ~263°C and physical state).

  • Smith, L. I. Bromomesitylene Synthesis and Purification.[1] Organic Syntheses, Coll.[1] Vol. 2, p.95 (1943).[1] (Establishes baseline properties for the bromo-precursor).

  • Royal Society of Chemistry. Supporting Information: Synthesis of Halogenated Mesitylenes.[1] (Describes purification of similar bromo-iodo-methoxy derivatives via Hexane chromatography).

  • University of Rochester. Tips & Tricks: Recrystallization Solvents. (General guide for aryl halide solvent selection).

Sources

Controlling regioselectivity in electrophilic aromatic substitution of mesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket Subject: Controlling Regioselectivity & Stoichiometry in Mesitylene EAS

System Overview: The Mesitylene Paradox

Welcome to the Mesitylene Support Hub. If you are here, you are likely struggling with the "all-or-nothing" reactivity of 1,3,5-trimethylbenzene.

The Core Problem: Mesitylene is electronically "super-activated." The three methyl groups donate electron density via hyperconjugation, raising the HOMO (Highest Occupied Molecular Orbital) energy significantly compared to benzene.

  • Symmetry Factor: All three aromatic protons are equivalent.[1] In a vacuum, "regioselectivity" (ortho/meta/para) is irrelevant for the first substitution.

  • The Real Challenge: The challenge is Chemoselectivity (stopping at mono-substitution) and Site Integrity (avoiding ipso-attack where a methyl group is ejected).

This guide treats your synthesis as a controllable system, providing logic gates to prevent "runaway" poly-substitution.

Diagnostic Modules (Troubleshooting)
Module A: The Poly-Substitution Loop

Symptom: You attempted to add one electrophile (E⁺), but your GC-MS shows a mixture of mono-, di-, and tri-substituted products (or black tar).

Root Cause: In Friedel-Crafts Alkylation , the product (alkyl-mesitylene) is more electron-rich than the starting material. The reaction rate accelerates with each addition (


).
In Bromination , the reaction is diffusion-controlled; local concentrations of Br₂ cause immediate over-reaction before mixing occurs.

Corrective Actions:

Reaction Type The Fix Mechanism of Action

| Alkylation | Switch to Acylation-Reduction | Acyl groups are electron-withdrawing.[2] The mono-acylated product is deactivated (


), naturally stopping the reaction [1]. |
| Halogenation  | Change Reagent Source  | Switch from elemental Br₂ to N-Bromosuccinimide (NBS) . NBS releases Br₂ slowly and in low concentrations, preventing the "local hotspot" effect [2]. |
| Nitration  | Stoichiometric Starvation  | Use exactly 0.95 eq. of nitrating agent at low temperature (-10°C). Never use excess acid "to be safe." |
Module B: The "Ipso" Anomaly (Vanishing Methyls)

Symptom: You performed a nitration or sulfonation, but NMR shows you lost a methyl group (integration shows 6H for methyls instead of 9H).

Root Cause: This is Ipso-Substitution (or Nitro-dealkylation).[3] Because the ring is so crowded (steric strain) and electron-rich, the electrophile (NO₂⁺) may attack the carbon bearing the methyl group. The resulting


-complex rearranges or ejects the methyl cation to relieve steric strain [3].

Corrective Actions:

  • Temperature Control: Ipso-attack has a higher activation energy. Keep reactions below 0°C.

  • Steric Check: Avoid bulky electrophiles (like sulfonyl chlorides) if possible, or run them under thermodynamic control (reversible conditions) where the ipso-adduct can revert.

Visual Logic: Reaction Pathway Decision Tree

Use this flow chart to select the correct protocol based on your desired outcome.

Mesitylene_Logic Start Target: Functionalized Mesitylene Q1 Desired Group? Start->Q1 Alkyl Alkyl Group (-R) Q1->Alkyl Halogen Halogen (-Br/-Cl) Q1->Halogen Nitro Nitro Group (-NO2) Q1->Nitro Warn_Alk CRITICAL: Avoid Direct Alkylation (Risk: Poly-substitution) Alkyl->Warn_Alk Warn_Hal Risk: Radical Side-Chain Attack or Over-Bromination Halogen->Warn_Hal Warn_Nitro Risk: Ipso-Attack (Dealkylation) Nitro->Warn_Nitro Sol_Alk Protocol: FC Acylation + Reduction (Self-Limiting) Warn_Alk->Sol_Alk Sol_Hal Protocol: NBS / NH4OAc (Kinetic Control) Warn_Hal->Sol_Hal Sol_Nitro Protocol: Low Temp Nitration (< 0°C, Stoichiometric) Warn_Nitro->Sol_Nitro

Caption: Logic flow for selecting the regioselective control strategy based on electrophile class.

Standard Operating Procedures (SOPs)
SOP-01: Controlled Mono-Bromination (The NBS Method)

Target: 2-bromo-1,3,5-trimethylbenzene Rationale: Replaces highly reactive Br₂ with NBS, allowing slow release of electrophilic bromine. Ammonium acetate acts as a mild catalyst to polarize the NBS without generating free radicals (which would attack the methyl groups) [4].

Reagents:

  • Mesitylene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Ammonium Acetate (0.1 eq)

  • Solvent: Acetonitrile (

    
    )
    

Protocol:

  • Dissolution: Dissolve mesitylene in acetonitrile (0.5 M concentration) at Room Temperature (RT).

  • Catalyst: Add solid ammonium acetate (

    
    ).
    
  • Addition: Add NBS portion-wise over 15 minutes. Do not dump it all in at once.

  • Monitoring: Stir at RT. The reaction is usually complete in <1 hour. Monitor by TLC (Hexanes).

    • Checkpoint: If the solution turns orange/brown, you have free

      
      . Cool to 0°C.
      
  • Workup: Dilute with water, extract with diethyl ether. The succinimide byproduct stays in the water layer.

SOP-02: The "Alkylation Workaround" (Acylation-Reduction)

Target: 2-ethyl-1,3,5-trimethylbenzene (via Acetyl-mesitylene) Rationale: Direct Friedel-Crafts alkylation with ethyl bromide will result in a mixture of mono-, di-, and tri-ethyl products. Acylation stops cleanly at the mono-ketone.

Step 1: Acylation

  • Cool a suspension of

    
     (1.1 eq) in DCM to 0°C.
    
  • Add Acetyl Chloride (1.05 eq) dropwise. Stir 15 min to form the acylium ion.

  • Add Mesitylene (1.0 eq) dropwise. Observation: Evolution of HCl gas.[4]

  • Stir 1 hour. Quench with ice water. Isolate the ketone (2-acetyl-1,3,5-trimethylbenzene).

Step 2: Reduction (Clemmensen or Wolff-Kishner)

  • Subject the ketone to standard reduction conditions (e.g.,

    
    ) to convert 
    
    
    
    to
    
    
    .
  • Result: Pure mono-alkylated mesitylene with no poly-substitution byproducts.

FAQ / Ticket Log

Q: I used Br₂ and light, and now I have a mixture of products that smell like tear gas. What happened? A: You inadvertently triggered Free Radical Halogenation . Light (


) splits 

into radicals which attack the benzylic position (the methyl groups), creating benzyl bromide derivatives (lachrymators/tear gas). Fix: Perform EAS bromination in the dark (wrap flask in foil) and use a Lewis Acid catalyst or the NBS method described in SOP-01.

Q: Can I use Sulfuric Acid as a solvent for my nitration? A: Proceed with extreme caution. Mesitylene is easily sulfonated by concentrated


 even at room temperature. If you use sulfuric acid as the solvent for nitration, you may end up with nitromesitylene-sulfonic acid mixtures.
Fix: Use Acetic Anhydride/Acetic Acid as the solvent system for the nitration to avoid competitive sulfonation [5].

Q: Why can't I just use a huge excess of mesitylene to ensure mono-substitution? A: You can (the "High Dilution Principle"), but separation becomes the bottleneck. Mesitylene has a high boiling point (164.7°C). Distilling off 10 equivalents of unreacted starting material requires high heat, which can degrade sensitive products. The Acylation-Reduction route (SOP-02) is chemically superior to the dilution method.

References
  • Friedel-Crafts Acylation vs Alkylation Selectivity

    • Source: ChemistryTalk.
    • URL:[Link]

  • Mesitylene Bromination Control

    • Source: BenchChem.[5] "Identifying side products in the bromination of mesitylene."

  • Ipso-Substitution Mechanisms

    • Source: StackExchange (Chemistry). "Ipso substitution and its rules."
    • URL:[Link]

  • NBS Bromination Protocols

    • Source: National Science Foundation (NSF) Public Access.
    • URL:[Link]

  • Nitration of Mesitylene (Organic Syntheses)

    • Source: Organic Syntheses, Coll. Vol. 2, p.449 (1943). "Nitromesitylene."[6]

    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-iodo-1,3,5-trimethylbenzene, a polysubstituted aromatic compound with potential applications in organic synthesis. By leveraging foundational NMR principles and comparative data from structurally related analogs, we will predict and interpret the spectrum of this target molecule. Furthermore, we will benchmark ¹H NMR against alternative analytical techniques, offering a comprehensive perspective on its utility in the modern laboratory.

The Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for revealing the structure of organic molecules. The key parameters we will consider are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[1]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in a molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of neighboring protons, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms.

Predicting the ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we will construct a predicted spectrum based on the principles of substituent effects and by comparing it with the known spectra of related compounds.

The structure of this compound features a single aromatic proton and three methyl groups.

Substituent Effects on the Aromatic Proton:

The chemical shift of the lone aromatic proton (H-6) is influenced by the substituents on the benzene ring. We can estimate its chemical shift by starting with the chemical shift of benzene (δ ≈ 7.34 ppm) and considering the additive effects of the substituents. Halogens are electron-withdrawing through induction but electron-donating through resonance. Iodine is less electronegative than bromine. The three methyl groups are weakly electron-donating.

Analysis of Methyl Proton Signals:

The three methyl groups are chemically non-equivalent and will therefore give rise to three distinct singlets. Their chemical shifts will be influenced by the adjacent halogen substituents. The methyl group at C-1 is flanked by a bromine and an iodine atom. The methyl group at C-3 is adjacent to the bromine, and the methyl group at C-5 is adjacent to the iodine. Generally, the deshielding effect of halogens on ortho-methyl groups increases with electronegativity (Br > I).

Comparative Spectral Analysis

To refine our prediction, we will compare the expected spectrum of our target molecule with the experimental ¹H NMR data of structurally similar compounds.

CompoundAromatic Proton(s) Chemical Shift (δ, ppm)Methyl Proton(s) Chemical Shift (δ, ppm)
1,3,5-Trimethylbenzene (Mesitylene)6.78 (s, 3H)[2][3]2.26 (s, 9H)[2][3]
2-Bromo-1,3,5-trimethylbenzene6.90 (s, 2H)2.24 (s, 3H), 2.38 (s, 6H)
2-Iodo-1,3,5-trimethylbenzene6.89 (s, 2H)[4]2.24 (s, 3H), 2.44 (s, 6H)[4]
2,4-Dibromo-1,3,5-trimethylbenzene7.2 (s, 1H)2.35 (s, 3H), 2.4 (s, 3H), 2.5 (s, 3H)
Predicted: this compound ~7.4 - 7.6 (s, 1H) ~2.3 - 2.6 (three singlets, 3H each)

Interpretation of Comparative Data:

  • The aromatic protons in the halogenated mesitylene derivatives are shifted downfield compared to mesitylene itself, which is consistent with the electron-withdrawing nature of halogens.

  • The methyl groups in the substituted compounds show distinct signals, with those closer to the halogens being more deshielded.

Based on this, for this compound, we predict the single aromatic proton to appear as a singlet in the range of δ 7.4-7.6 ppm. The three methyl groups are expected to appear as three distinct singlets between δ 2.3 and 2.6 ppm.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) in a clean vial prep1->prep2 prep3 Add a small amount of internal standard (e.g., TMS) prep2->prep3 prep4 Filter the solution through a pipette with a glass wool plug into a clean NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire the 1H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay) acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID) acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, more definitive information.

G cluster_nmr ¹H NMR Spectroscopy cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_xray X-ray Crystallography nmr Provides detailed information about the chemical environment and connectivity of protons. gcms Separates components of a mixture and provides mass-to-charge ratio, confirming molecular weight and fragmentation patterns. nmr->gcms Complementary for purity assessment xray Provides the definitive 3D atomic arrangement in a single crystal, considered the 'gold standard' for structural determination. nmr->xray NMR provides solution-state structure, X-ray provides solid-state structure gcms->xray GC-MS confirms identity, X-ray confirms 3D structure

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the absorption of radiofrequency waves by protons in a magnetic field.Non-destructive, provides detailed structural information in solution, relatively fast.[5]Lower sensitivity compared to MS, requires soluble samples.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by ionization and mass analysis.High sensitivity and selectivity, excellent for separating mixtures and identifying components.[1][7]Limited to volatile and thermally stable compounds, can cause fragmentation which may complicate interpretation.[6]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the absolute and unambiguous molecular structure.[8][9][10][11]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution-state.[4]

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single aromatic proton signal and three distinct methyl singlets. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative analysis with known, structurally related compounds. While ¹H NMR is an indispensable tool for the initial structural characterization of such molecules, a comprehensive analysis would be further strengthened by the complementary data from GC-MS for purity and molecular weight confirmation, and ultimately, by single-crystal X-ray diffraction for definitive three-dimensional structural elucidation. The judicious application of these techniques in concert provides the highest level of confidence in the structural assignment of novel chemical entities.

References

  • JEOL Ltd.
  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • Northwestern University, IMSERC.
  • PubChem. 2,4-Dibromo-1,3,5-trimethylbenzene.
  • Agilent.
  • JEOL.
  • ResearchGate.
  • Kubota, R., et al. (2019).
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • ChemicalBook. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum.
  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy.
  • CAS.
  • NIST. Benzene, 2,4-dibromo-1,3,5-trimethyl-.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • NMRDB.org. Predict 1H proton NMR spectra.
  • Mendeley Data.
  • TCI Chemicals. 2,4-Dibromo-1,3,5-trimethylbenzene.
  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
  • Quora. How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?
  • Wired Chemist. 1,3,5-trimethylbenzene Proton Full Spectrum.
  • Agilent.
  • nmrshiftdb2.

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A Researcher's Guide to Bromodomesitylene: Correlating Literature and Experimental Melting Points

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the precise characterization of compounds is paramount. Among the fundamental physical constants used for identification and purity assessment, the melting point stands as a critical, time-honored metric. This guide provides an in-depth comparison of the literature-reported melting point of bromodomesitylene (2-bromo-1,3,5-trimethylbenzene) with a detailed protocol for its experimental determination. By understanding the nuances of both theoretical and practical values, researchers can enhance the reliability of their synthetic and analytical work.

Introduction to Bromodomesitylene and the Significance of Melting Point

Bromodomesitylene is a substituted aromatic hydrocarbon frequently employed as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Its purity is crucial for the success of subsequent reactions, and melting point determination is a rapid and effective method to gauge this. A sharp melting range, close to the literature value, typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[1]

Literature vs. Experimental Melting Point: A Comparative Analysis

The melting point of a pure crystalline solid is a distinct physical property. Literature values are established through repeated experiments under controlled conditions and serve as a benchmark for researchers. However, experimentally determined melting points can be influenced by factors such as residual solvents, side-products, and the technique of measurement.

Data Summary: Melting Point of Bromodomesitylene

Data SourceReported Melting Point (°C)
Literature Value 1-1 to +1
Literature Value 22[2]
Literature Value 3-1[3]
Literature Value 42
Experimental Value To be determined by the protocol below

The literature consistently places the melting point of bromodomesitylene in a narrow range of -1°C to 2°C. A properly executed synthesis and purification should yield an experimental value within this range. Deviations below this range would strongly indicate the presence of impurities, which disrupt the crystal lattice of the solid and lower the energy required to transition to a liquid state.

Experimental Protocol: Synthesis and Melting Point Determination of Bromodomesitylene

This section details the synthesis of bromodomesitylene via the bromination of mesitylene, followed by a rigorous purification and melting point analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis of Bromodomesitylene

This procedure is adapted from a well-established method described in Organic Syntheses.[4]

Materials and Reagents:

  • Mesitylene

  • Bromine

  • Carbon tetrachloride

  • Sodium hydroxide solution (20%)

  • Calcium chloride (anhydrous)

  • Sodium in 95% ethanol (for purification)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene in carbon tetrachloride. Place the flask in an ice-salt bath to cool the solution to below 10°C. The low temperature is crucial to control the exothermic bromination reaction and minimize the formation of poly-brominated byproducts.

  • Bromination: Slowly add a solution of bromine in carbon tetrachloride to the cooled, stirring mesitylene solution. The dropwise addition ensures that the bromine concentration remains low, favoring mono-bromination.

  • Quenching and Workup: After the addition is complete, allow the mixture to stand at room temperature for one hour. Wash the reaction mixture with water, followed by two portions of 20% sodium hydroxide solution to remove unreacted bromine and hydrobromic acid.

  • Drying: Dry the organic layer over anhydrous calcium chloride to remove any residual water, which could interfere with the subsequent distillation.

  • Purification by Distillation: Distill the dried solution to remove the carbon tetrachloride solvent. The crude bromodomesitylene is then purified by vacuum distillation. The fraction collected at the appropriate boiling point under reduced pressure will be the purified product.[4]

Melting Point Determination

The following is a standard procedure for determining the melting point of a synthesized solid using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the synthesized bromodomesitylene is a dry, crystalline solid. If necessary, finely grind a small amount of the solid using a mortar and pestle to ensure uniform heat transfer within the capillary tube.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected literature melting point (-1°C to 2°C).

    • Decrease the heating rate to approximately 1-2°C per minute. A slow heating rate is critical for an accurate determination, allowing for thermal equilibrium between the sample, the thermometer, and the heating block.[1]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Analysis: A pure sample should exhibit a sharp melting range of 0.5-1°C. An experimental melting range of, for example, 0.5°C to 1.5°C would be indicative of a highly pure product. A broader range, such as -2°C to 1°C, would suggest the presence of impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the melting point of synthesized bromodomesitylene.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_mp Melting Point Determination synthesis Bromination of Mesitylene workup Aqueous Workup synthesis->workup drying Drying with CaCl2 workup->drying distillation Vacuum Distillation drying->distillation sample_prep Sample Preparation (Grinding) distillation->sample_prep Purified Bromodomesitylene capillary_load Loading Capillary Tube sample_prep->capillary_load mp_measurement Melting Point Measurement capillary_load->mp_measurement data_analysis Data Analysis & Comparison mp_measurement->data_analysis conclusion Conclusion on Purity

Caption: Experimental workflow for the synthesis, purification, and melting point determination of bromodomesitylene.

Conclusion: Bridging Theory and Practice

The congruence between the literature and experimental melting points of bromodomesitylene serves as a robust validation of both the synthetic procedure and the purity of the final product. While the literature provides a reliable benchmark of -1°C to 2°C, the experimental value is the ultimate arbiter of the success of the laboratory work. Any significant deviation from the literature value should prompt a critical review of the experimental technique, including the purity of the starting materials, the control of reaction conditions, and the thoroughness of the purification process. This guide provides the necessary framework for researchers to confidently synthesize, purify, and characterize bromodomesitylene, ensuring the integrity of their subsequent research endeavors.

References

  • Organic Syntheses, Coll. Vol. 1, p.121 (1941); Vol. 1, p.10 (1921). [Link]

  • ChemSynthesis. 2-bromo-1,3,5-trimethylbenzene. [Link]

  • NIST. Benzene, 2-bromo-1,3,5-trimethyl-. [Link]

  • Mubarak, S. (2021). experiment (1) determination of melting points. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.